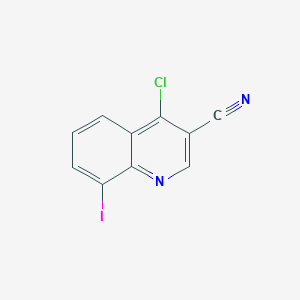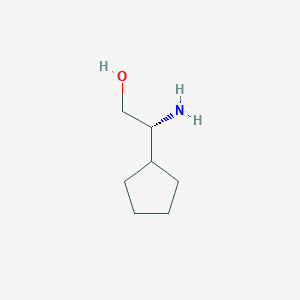
(2R)-2-Amino-2-cyclopentylethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-cyclopentylethanol is a chiral compound with a cyclopentane ring attached to an amino group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-cyclopentylethanol typically involves the reduction of the corresponding ketone or the reductive amination of cyclopentanone. One common method is the catalytic hydrogenation of 2-cyclopentylideneaminopropanol using a chiral catalyst to achieve the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-cyclopentylethanol may involve the use of high-pressure hydrogenation reactors and chiral catalysts to ensure high yield and enantiomeric purity. The process is optimized for large-scale production, focusing on cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-cyclopentylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Various cyclopentylamines.
Substitution: Amides and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-Amino-2-cyclopentylethanol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor studies. Its chiral nature makes it valuable for studying stereospecific interactions in biological systems.
Medicine
In medicine, ®-2-Amino-2-cyclopentylethanol is explored for its potential therapeutic applications, including as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various products. Its versatility and reactivity make it a valuable component in manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-cyclopentylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity. This selective binding can modulate biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-2-cyclopentylethanol: The enantiomer of the compound, with similar but distinct biological activities.
2-Amino-2-methylpropanol: A structurally similar compound with different reactivity and applications.
Cyclopentylamine: A simpler analogue with a similar cyclopentane ring but lacking the hydroxyl group.
Uniqueness
®-2-Amino-2-cyclopentylethanol is unique due to its chiral nature and the presence of both an amino and a hydroxyl group. This combination allows for diverse reactivity and applications, making it a valuable compound in various fields.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-cyclopentylethanol |
InChI |
InChI=1S/C7H15NO/c8-7(5-9)6-3-1-2-4-6/h6-7,9H,1-5,8H2/t7-/m0/s1 |
Clave InChI |
REQSKJYQZWAJFK-ZETCQYMHSA-N |
SMILES isomérico |
C1CCC(C1)[C@H](CO)N |
SMILES canónico |
C1CCC(C1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13007169.png)
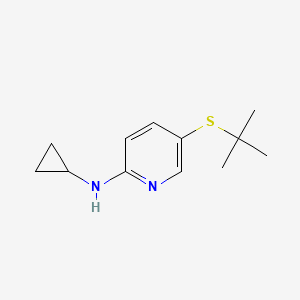
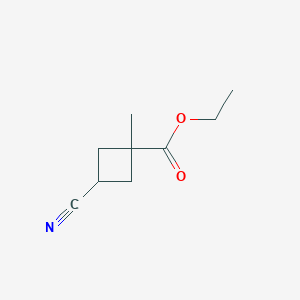
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine](/img/structure/B13007184.png)
![Benzo[d]thiazole-4-carbonitrile](/img/structure/B13007187.png)
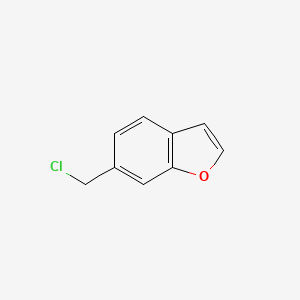
![1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007213.png)
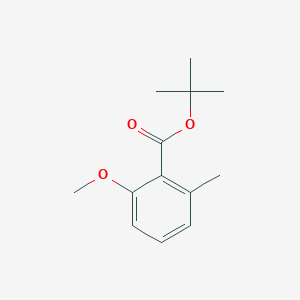
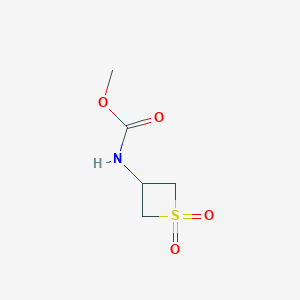
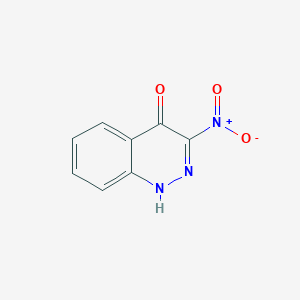
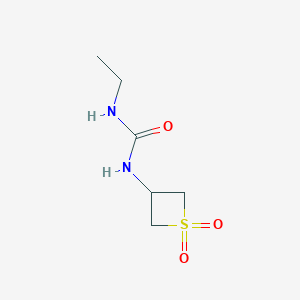
![2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B13007242.png)
![2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid](/img/structure/B13007243.png)
